Cas no 77898-35-2 (1-benzothiophen-7-ol)
1-benzothiophen-7-ol Chemical and Physical Properties
Names and Identifiers
-
- Benzo[b]thiophene-7-ol
- 1-benzothiophen-7-ol
- 7-Hydroxy-1-benzothiophene
- 7-hydroxybenzo[b]thiophene
- 7-hydroxy-benzo[b]thiophene
- 7-hydroxybenzothiophene
- benzo[b]thiophen-7-ol
- CTK2G5940
- SureCN911242
- 77898-35-2
- CDA89835
- EN300-219184
- SCHEMBL911242
- DTXSID80454547
- GCMUDSUJOMUXKE-UHFFFAOYSA-N
- CS-0312332
- AKOS022634556
-
- MDL: MFCD18451605
- Inchi: 1S/C8H6OS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5,9H
- InChI Key: GCMUDSUJOMUXKE-UHFFFAOYSA-N
- SMILES: S1C=CC2C=CC=C(C1=2)O
Computed Properties
- Exact Mass: 150.01398
- Monoisotopic Mass: 150.01393598g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 48.5Ų
Experimental Properties
- Density: 1.347
- Melting Point: 67-68 ºC
- Boiling Point: 302 ºC
- Flash Point: 136 ºC
- PSA: 20.23
1-benzothiophen-7-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM362304-1g |
benzo[b]thiophen-7-ol |
77898-35-2 | 95%+ | 1g |
$1218 | 2022-08-31 | |
| Chemenu | CM362304-100g |
benzo[b]thiophen-7-ol |
77898-35-2 | 95%+ | 100g |
$17692 | 2024-07-23 | |
| Enamine | EN300-219184-0.05g |
1-benzothiophen-7-ol |
77898-35-2 | 95% | 0.05g |
$315.0 | 2023-09-16 | |
| Enamine | EN300-219184-0.1g |
1-benzothiophen-7-ol |
77898-35-2 | 95% | 0.1g |
$470.0 | 2023-09-16 | |
| Enamine | EN300-219184-0.25g |
1-benzothiophen-7-ol |
77898-35-2 | 95% | 0.25g |
$672.0 | 2023-09-16 | |
| Enamine | EN300-219184-0.5g |
1-benzothiophen-7-ol |
77898-35-2 | 95% | 0.5g |
$1058.0 | 2023-09-16 | |
| Enamine | EN300-219184-1.0g |
1-benzothiophen-7-ol |
77898-35-2 | 95% | 1g |
$0.0 | 2023-06-06 | |
| Enamine | EN300-219184-2.5g |
1-benzothiophen-7-ol |
77898-35-2 | 95% | 2.5g |
$2660.0 | 2023-09-16 | |
| Enamine | EN300-219184-5.0g |
1-benzothiophen-7-ol |
77898-35-2 | 95% | 5.0g |
$3935.0 | 2023-02-22 | |
| Enamine | EN300-219184-10.0g |
1-benzothiophen-7-ol |
77898-35-2 | 95% | 10.0g |
$5837.0 | 2023-02-22 |
1-benzothiophen-7-ol Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
Additional information on 1-benzothiophen-7-ol
Comprehensive Overview of 1-Benzothiophen-7-ol (CAS No. 77898-35-2): Properties, Applications, and Industry Insights
1-Benzothiophen-7-ol (CAS No. 77898-35-2) is a heterocyclic organic compound featuring a benzothiophene core with a hydroxyl group at the 7-position. This structural motif grants it unique chemical properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and material science. The growing demand for benzothiophene derivatives in drug discovery and organic electronics has propelled research into its synthesis and applications. Below, we explore its molecular characteristics, industrial relevance, and emerging trends.
The compound’s CAS number 77898-35-2 serves as a critical identifier in regulatory and commercial databases, ensuring precise tracking in supply chains. Researchers often search for "1-benzothiophen-7-ol synthesis" or "77898-35-2 supplier," reflecting its niche yet expanding market. Its benzothiophene scaffold is notable for mimicking bioactive structures, driving interest in "benzothiophene-based drugs" and "heterocyclic building blocks."
From a chemical perspective, 1-benzothiophen-7-ol exhibits moderate polarity due to the hydroxyl group, enabling solubility in polar solvents like ethanol or DMSO. This property is pivotal for its use in coupling reactions, such as Suzuki-Miyaura cross-coupling, a frequent topic in "organic synthesis tutorials." Its melting point (~150°C) and stability under inert conditions make it suitable for high-temperature applications, including "OLED materials" and "photovoltaic research."
In pharmaceuticals, 1-benzothiophen-7-ol derivatives are explored for their potential in treating metabolic disorders and inflammation. Queries like "benzothiophene medicinal uses" highlight this trend. Recent patents disclose its role in kinase inhibitors, aligning with the "targeted cancer therapy" hype. Meanwhile, agrochemical studies leverage its scaffold for designing eco-friendly pesticides, responding to "sustainable crop protection" demands.
Environmental and safety profiles are also key concerns. While not classified as hazardous, proper handling guidelines for 77898-35-2 emphasize PPE usage, resonating with "lab safety best practices" searches. Analytical methods like HPLC and GC-MS, often queried as "how to analyze benzothiophenes," ensure purity for industrial batches.
The future of 1-benzothiophen-7-ol lies in green chemistry. Innovations such as "catalyst-free synthesis" or "biocatalytic routes" address the "green chemistry 2024" trend. As AI-driven molecular design grows, its role in "AI-based drug discovery" platforms may expand, further solidifying its industrial significance.
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